3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone, also known as 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one, is a synthetic organic compound characterized by its unique molecular structure. It has the molecular formula and a molecular weight of approximately 288.8 g/mol. The compound features a chlorophenyl group, which contributes to its distinctive properties and biological activities. Its structural formula can be represented by the InChI key DMVGZLXFGBUKJK-UHFFFAOYSA-N, and it is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone exhibits notable biological activities, particularly in cancer research. Derivatives of this compound have been shown to selectively inhibit the proliferation of colon cancer cells, with some compounds demonstrating significant antiproliferative effects (IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL) against specific cancer cell lines like HCT-116 . The mechanism of action appears to involve modulation of signaling pathways associated with cancer cell survival and apoptosis.
The synthesis of 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone can be achieved through several methods:
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone has several applications:
Interaction studies involving 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone have focused on its ability to interact with various biological targets:
Several compounds share structural similarities with 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Hydroxy-2,2-dimethylpropanal | Structure | Moderate anti-inflammatory | Lacks chlorinated phenyl group |
| Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | Structure | Potent HDAC inhibitor | Methyl ester enhances solubility |
| 3-Hydroxyflavone | Structure | Antioxidant properties | Contains flavonoid backbone |
The unique presence of the chlorophenyl group and specific hydroxyl modifications in 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone contribute significantly to its distinct biological activity compared to these similar compounds.